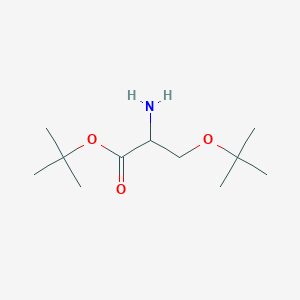(S)-tert-Butyl 2-amino-3-tert-butoxypropanoate
CAS No.: 17083-22-6
Cat. No.: VC17943686
Molecular Formula: C11H23NO3
Molecular Weight: 217.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 17083-22-6 |
|---|---|
| Molecular Formula | C11H23NO3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | tert-butyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate |
| Standard InChI | InChI=1S/C11H23NO3/c1-10(2,3)14-7-8(12)9(13)15-11(4,5)6/h8H,7,12H2,1-6H3 |
| Standard InChI Key | BCCSSBZYBJTLHZ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OCC(C(=O)OC(C)(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features an (S)-configured chiral center at the second carbon, with a tert-butoxy group at the third carbon and a tert-butyl ester at the carboxyl terminus. This configuration is represented by the molecular formula and a molecular weight of 217.31 g/mol. The stereochemistry is critical for its biological interactions, as enantiomeric purity ensures compatibility with enzymatic systems and receptor binding sites.
Physical and Chemical Characteristics
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 17083-22-6 | |
| Molecular Weight | 217.31 g/mol | |
| Solubility | Soluble in THF, DCM, DMF | |
| Boiling Point | Not reported | — |
| Stability | Stable under acidic conditions |
The tert-butyl groups confer steric bulk, enhancing resistance to nucleophilic attack and oxidative degradation during synthesis .
Synthesis and Optimization Strategies
Conventional Synthesis Route
The synthesis begins with L-serine, which undergoes simultaneous protection of its amine and hydroxyl groups using tert-butyl acetate and perchloric acid () . The reaction proceeds via the formation of a mixed anhydride intermediate, followed by esterification to yield the final product. Key steps include:
-
Protection of Amine: The amino group of L-serine is protected using di-tert-butyl dicarbonate under basic conditions.
-
Esterification: The carboxyl group is converted to a tert-butyl ester via reaction with tert-butyl alcohol in the presence of a coupling agent .
Optimal conditions (e.g., 0°C for 6 hours) achieve yields exceeding 70%, with purity confirmed by nuclear magnetic resonance (NMR) and mass spectrometry .
Scalability and Industrial Relevance
Large-scale production (e.g., 2 g batches) has been demonstrated for tetrapeptide synthesis, underscoring its industrial viability . Challenges such as byproduct formation are mitigated through column chromatography or ionic liquid-mediated purification .
Applications in Peptide Synthesis
Role as a Protecting Group
The compound’s tert-butyl groups enable selective protection of amine functionalities during solid-phase peptide synthesis (SPPS). This prevents unwanted side reactions, such as premature deprotection or cross-linking, and facilitates the sequential assembly of complex peptides . For example, in the synthesis of TLR2 agonists, it ensures the integrity of lysine residues during coupling reactions .
Case Study: TLR2 Agonist Development
A 2018 study published in RSC Advances detailed the use of (S)-tert-butyl 2-amino-3-tert-butoxypropanoate in synthesizing a tetralysine-based TLR2 agonist . The compound’s stability under basic conditions allowed for efficient deprotection and coupling, resulting in a potent immunomodulatory agent with applications in vaccine adjuvants .
| Protecting Group | Stability (pH) | Deprotection Method | Compatibility |
|---|---|---|---|
| tert-Butyl | Acidic | Trifluoroacetic acid | SPPS |
| Boc | Neutral | Acidolysis | Solution-phase |
| Fmoc | Basic | Piperidine | SPPS |
The tert-butyl group’s acid stability allows for orthogonal deprotection strategies, enhancing synthetic flexibility .
Future Directions and Research Opportunities
Innovations in Synthetic Methodology
Emerging techniques, such as flow chemistry and enzyme-mediated synthesis, could further optimize yield and reduce reliance on hazardous reagents like .
Expanding Therapeutic Applications
Ongoing research explores its utility in anticancer peptide-drug conjugates and antimicrobial agents. For instance, its incorporation into cell-penetrating peptides may improve drug delivery systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume